Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436380
InChI: InChI=1S/C15H22BrN3O2/c1-11-10-18(13-7-5-6-12(16)17-13)8-9-19(11)14(20)21-15(2,3)4/h5-7,11H,8-10H2,1-4H3
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br
Molecular Formula: C15H22BrN3O2
Molecular Weight: 356.26 g/mol

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13436380

Molecular Formula: C15H22BrN3O2

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate -

Specification

Molecular Formula C15H22BrN3O2
Molecular Weight 356.26 g/mol
IUPAC Name tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H22BrN3O2/c1-11-10-18(13-7-5-6-12(16)17-13)8-9-19(11)14(20)21-15(2,3)4/h5-7,11H,8-10H2,1-4H3
Standard InChI Key SQDUYEDKGPSFGF-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.26 g/mol . Key structural features include:

  • A piperazine ring substituted with a methyl group at position 2.

  • A tert-butoxycarbonyl (Boc) protecting group at position 1.

  • A 6-bromopyridin-2-yl moiety at position 4.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂BrN₃O₂
Molecular Weight356.26 g/mol
CAS Number158407-04-6
Boiling PointNot reported
Melting PointNot reported
SolubilityLow in water; soluble in DCM, DMF
Hazard StatementsH315, H319, H335

The Boc group enhances stability during synthetic procedures, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings .

Synthesis and Preparation

The synthesis typically involves sequential functionalization of the piperazine core. A common route includes:

  • Alkylation: Introducing the methyl group to piperazine.

  • Carboxylation: Attaching the Boc group using di-tert-butyl dicarbonate.

  • Halogenation: Bromination at the pyridine ring via electrophilic substitution or metal-catalyzed coupling .

A specific method involves reacting tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate with hydrogen gas in the presence of Pd/C, followed by bromination using PBr₃ . Recent advancements employ visible-light-mediated catalysis for improved selectivity .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYieldSource
Boc ProtectionDi-tert-butyl dicarbonate, DCM85–90%
BrominationPBr₃, DMF, 0°C to RT70–75%
PurificationColumn chromatography (Hexane:EtOAc)

Applications in Pharmaceutical Research

This compound is pivotal in synthesizing kinase inhibitors and anticancer agents. For example, it serves as an intermediate in palbociclib analogs, which target cyclin-dependent kinases (CDKs) in breast cancer therapy . The bromine atom enables further functionalization via cross-coupling to introduce aryl or heteroaryl groups .

Table 3: Biological Relevance of Derivatives

DerivativeTargetActivitySource
Palbociclib analogsCDK4/6Antiproliferative
Boronate estersProteasesInhibitory
Aminopyridine complexesDNA intercalationCytotoxic

Comparison with Structural Analogs

Modifying the pyridine or piperazine moiety alters physicochemical and biological properties:

Table 4: Analog Comparison

CompoundSubstituentLogPBioactivity
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylateBromine at pyridine-33.2Lower solubility
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylateNitro at pyridine-52.8Enhanced reactivity

The 6-bromo-2-pyridinyl configuration optimizes steric and electronic effects for cross-coupling reactions compared to 3- or 4-substituted analogs .

Recent Research Advances

Recent studies focus on streamlining synthesis and expanding applications:

  • Green Chemistry: Using water as a solvent in Suzuki couplings reduces environmental impact .

  • Photoredox Catalysis: Visible-light-mediated reactions improve bromination efficiency .

  • Polymer-Supported Reagents: Facilitate recycling and reduce waste in multi-step syntheses .

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